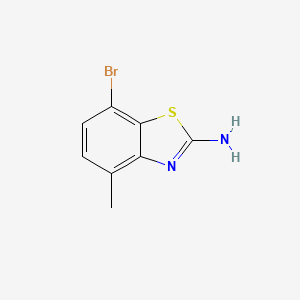
2-Amino-7-bromo-4-methylbenzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-7-bromo-4-methylbenzothiazole is a chemical compound with the molecular formula C8H7BrN2S and a molecular weight of 243.12 .
Molecular Structure Analysis
The molecular structure of 2-Amino-7-bromo-4-methylbenzothiazole consists of a benzothiazole ring substituted with an amino group at the 2-position, a bromo group at the 7-position, and a methyl group at the 4-position .Chemical Reactions Analysis
Benzothiazoles, including 2-Amino-7-bromo-4-methylbenzothiazole, are key components in the design of biologically active compounds . They are often used in one-pot multicomponent reactions, which are characterized by high yields of the target products in a relatively short reaction time .Physical And Chemical Properties Analysis
2-Amino-7-bromo-4-methylbenzothiazole has a molecular weight of 243.12 . Further physical and chemical properties are not specified in the available literature.Applications De Recherche Scientifique
Intramolecular and Supramolecular Interactions
Compounds derived from 2-aminobenzothiazole variants, including 2-Amino-7-bromo-4-methylbenzothiazole, have been structurally characterized to describe hypervalent interactions (CO⋯S, S⋯S), hydrogen bonds, and van der Waals contacts. These interactions are significant for the supramolecular arrangements present in crystal structures, indicating the potential of such compounds in designing new materials and understanding molecular electronics (Navarrete-Vázquez et al., 2012).
Antitumor Properties
2-Aminothiazole derivatives, including those structurally related to 2-Amino-7-bromo-4-methylbenzothiazole, have been explored for their antitumor activities. These compounds exhibit potent antitumor properties in vitro and in vivo, highlighting their potential as therapeutic leads for cancer treatment. For instance, specific 2-aminothiazole sublibraries have shown significant antitumor activities against human lung cancer and glioma cell lines, underscoring their relevance in cancer research (Li et al., 2016).
Analytical Chemistry Applications
2-Amino-4-methylbenzothiazole, closely related to the chemical , has been analyzed by HPLC for quantitative analysis. This methodology provides a rapid and accurate way to determine concentrations of such compounds, which could be pivotal for pharmacokinetics and environmental monitoring studies (Yuan, 2011).
Antimicrobial and Antioxidant Activities
The molecular structure and coordination complexes of 2-amino-6-methylbenzothiazole and its metal complexes have been determined, showing significant antimicrobial, antioxidant, and enzyme inhibition activities. This research signifies the compound's utility in developing new antimicrobial and antioxidant agents, which could be valuable in pharmaceutical and agricultural applications (Gul et al., 2020).
Surface Enhanced Raman Scattering (SERS)
The adsorption of 2-amino-4-methylbenzothiazole on colloidal silver particles has been studied through SERS, providing insights into the molecular interaction of thiazoles with metal surfaces. This study is crucial for developing SERS-based sensors and understanding the surface chemistry of thiazole compounds (Sarkar et al., 2005).
Corrosion Inhibition
The synergistic interaction of 2-amino-4-methyl benzothiazole (AMBT) derivatives has been demonstrated to enhance the corrosion protection of mild steel in acidic environments. This application is particularly relevant in the field of materials science, where preventing corrosion is of paramount importance (Shainy et al., 2017).
Orientations Futures
The future directions for research on 2-Amino-7-bromo-4-methylbenzothiazole and similar compounds are likely to focus on their potential applications in medicinal chemistry and pharmacology . The development of green synthesis methods, which are environmentally friendly and cost-effective, is also a promising area of research .
Propriétés
IUPAC Name |
7-bromo-4-methyl-1,3-benzothiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2S/c1-4-2-3-5(9)7-6(4)11-8(10)12-7/h2-3H,1H3,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSELEMFWTDAHPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Br)SC(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-7-bromo-4-methylbenzothiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2513743.png)
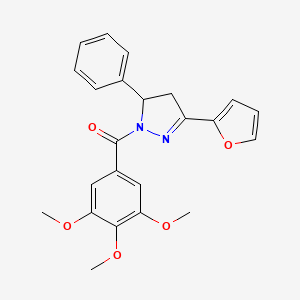
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,4-dimethylphenyl)pteridin-4-amine](/img/structure/B2513746.png)
![4-[(5-methylfuran-2-yl)methylamino]-1H-quinazoline-2-thione](/img/no-structure.png)
![(2,4-Dimethoxyphenyl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2513749.png)
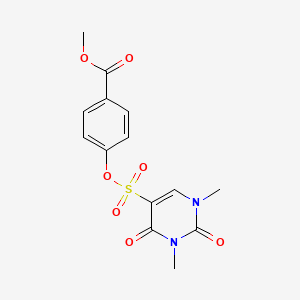
![N-Ethyl-N-[2-[methyl-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2513751.png)
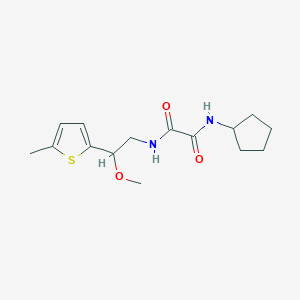
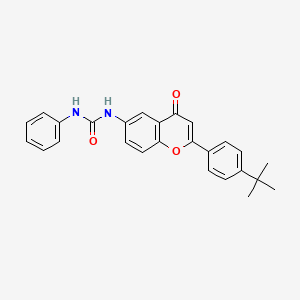
![N-cyano-4-fluoro-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]aniline](/img/structure/B2513757.png)
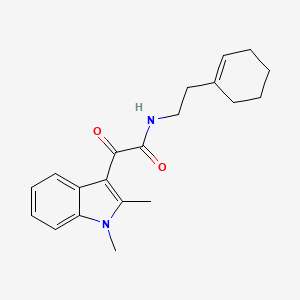
![Benzo[d]thiazol-2-yl(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone](/img/structure/B2513762.png)
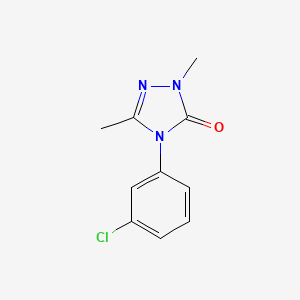
![3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)-1-(4-phenyloxane-4-carbonyl)azetidine](/img/structure/B2513765.png)